Tert-butyl (R)-2-(pyridin-2-YL)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further connected to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrolidine moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ®-2-(pyridin-3-YL)pyrrolidine-1-carboxylate
- Tert-butyl ®-2-(pyridin-4-YL)pyrrolidine-1-carboxylate
- Tert-butyl ®-2-(pyrimidin-2-YL)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl ®-2-(pyridin-2-YL)pyrrolidine-1-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional specificity can result in distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-pyridin-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-10-6-8-12(16)11-7-4-5-9-15-11/h4-5,7,9,12H,6,8,10H2,1-3H3/t12-/m1/s1 |
InChI Key |
RCNKTIGWJSTZEE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=N2 |
Origin of Product |
United States |
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